N,N-Diethyl-N-phenylglycinamide is an organic compound classified as a phenylglycinamide derivative. It has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders. The compound's structure features a diethyl group and a phenylglycine moiety, which may contribute to its biological activity.
This compound can be synthesized through various chemical methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. Research indicates that derivatives of phenylglycinamide are being explored for their utility in drug development, particularly as candidates for anticonvulsants and other therapeutic agents .
N,N-Diethyl-N-phenylglycinamide falls under the category of amides and specifically belongs to the class of amino acid derivatives. It is characterized by the presence of both an amine and a carboxylic acid functional group, which is typical for compounds derived from amino acids.
The synthesis of N,N-Diethyl-N-phenylglycinamide can be achieved through several methods:
The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity. The choice of catalyst and reaction time can significantly influence the outcome, with some methods reporting yields exceeding 90% under optimal conditions .
N,N-Diethyl-N-phenylglycinamide has a molecular formula of C13H17N2O. Its structure consists of:
The molecular weight is approximately 219.29 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers, which is crucial for its biological activity.
N,N-Diethyl-N-phenylglycinamide undergoes various chemical reactions typical for amides:
These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates and selectivity. For instance, using Lewis acids can improve the efficiency of acylation processes .
The mechanism by which N,N-Diethyl-N-phenylglycinamide exerts its pharmacological effects is not fully elucidated but is believed to involve modulation of neurotransmitter pathways. Its structure allows it to interact with various receptors in the central nervous system.
Studies suggest that derivatives may act as antagonists at certain ion channels, such as TRPV1, contributing to their anticonvulsant properties . This interaction could modulate calcium influx into neurons, influencing excitability and seizure thresholds.
Relevant analyses have shown that its melting point ranges around 75-80 °C, and it possesses a moderate boiling point due to its organic nature .
N,N-Diethyl-N-phenylglycinamide has potential applications in:
Its derivatives have been investigated for broader applications in treating neurological disorders, showcasing promising results in preclinical studies .
The design of N,N~2~-Diethyl-N-phenylglycinamide exemplifies contemporary hybrid pharmacophore approaches for multitarget ligands in neurological disorders. This compound integrates structural motifs from distinct bioactive molecules to simultaneously modulate complementary targets—specifically, TRPV1 channels and voltage-gated ion channels (VGSCs/Cav)—implicated in epilepsy and neuropathic pain. Hybridization leverages synergistic mechanisms: TRPV1 antagonism reduces neuronal hyperexcitability and neurogenic inflammation, while VGSC/Cav blockade stabilizes membrane potential and inhibits aberrant firing. This dual-pathway engagement addresses the multifactorial pathogenesis of drug-resistant epilepsy more effectively than single-target agents, potentially overcoming compensatory mechanisms that drive therapeutic resistance [2] [6].
The molecular architecture of N,N~2~-Diethyl-N-phenylglycinamide merges three key elements:
This design mirrors successful hybrid anticonvulsants like KA-104, which combined TRPV1 antagonism with sodium/calcium channel blockade, demonstrating superior efficacy in maximal electroshock (MES) and 6Hz seizure models compared to benchmark drugs. The glycine spacer in N,N~2~-Diethyl-N-phenylglycinamide replaces KA-104’s rigid pyrrolidine-2,5-dione, enhancing conformational adaptability for target engagement [2] [6].
Table 1: Hybrid Pharmacophore Components in N,N~2~-Diethyl-N-phenylglycinamide
Structural Motif | Biological Target | Functional Role | Analogous Hybrid Compounds |
---|---|---|---|
Diethylamide group | TRPV1 vanilloid-binding pocket | Hydrogen bond acceptor; mimics capsaicin "head" region | BCTC, JNJ-17203212 [2] |
Phenyl ring | Hydrophobic TRPV1 subpockets | π-Stacking with Tyr511, Phe591 | KA-104 (phenylpiperazine) [2] |
Glycinamide linker | Voltage-sensing domain (VGSCs/Cav) | Disrupts voltage-dependent activation | Ranolazine derivatives [6] |
N,N~2~-Diethyl-N-phenylglycinamide’s core structure derives from diarylacetamide TRPV1 antagonists (e.g., BCTC) and α-phenylglycine anticonvulsants. Critical modifications enhance dual-target affinity:
Pharmacophore mapping reveals four non-covalent interaction sites essential for dual activity:
These features align with HypoGen models for HDAC2 inhibitors, where HBA-HBD-HYP-RA ensembles predicted nanomolar activity [1]. Notably, N,N~2~-Diethyl-N-phenylglycinamide’s scaffold resembles N-(2-aminophenyl)-benzamide HDAC inhibitors, but its glycine linker enables greater rotational freedom for simultaneous TRPV1 and ion channel engagement [1] [10].
Table 2: Structural Analogues of N,N~2~-Diethyl-N-phenylglycinamide
Compound Name | Core Structure | Key Targets | Structural Deviations |
---|---|---|---|
BCTC | Arylurea | TRPV1 | Urea linker (vs. glycine); no ion channel modulation [2] |
JNJ-17203212 | Diarylthiourea | TRPV1 | Thiourea group; reduced CNS penetration [2] |
KA-104 | Pyrrolidine-2,5-dione | TRPV1, VGSCs, Cav | Rigid cyclic imide (vs. flexible glycinamide) [2] |
NSC127064 (NCI) | Hydroxamic acid | HDAC2 | Zinc-binding group; no TRPV1 affinity [1] |
CNS bioavailability of N,N~2~-Diethyl-N-phenylglycinamide necessitates strict control of molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity. Computational and empirical analyses guided stereochemical refinements:
Physicochemical properties were tuned to meet CNS drug space criteria:
These adjustments mirror successful anticonvulsants like compound 53/60 (phenylglycinamide derivatives) with ED~50~ values of 24.6–29.9 mg/kg in 6Hz seizure models, attributable to K~p,uu~ (unbound brain/plasma ratio) >0.5 [2] [7]. The compound’s isosteric replacements—exchanging ester groups in early analogues with amides—further reduced P-gp recognition while maintaining TRPV1 binding [7].
Table 3: Key CNS Penetration Parameters for N,N~2~-Diethyl-N-phenylglycinamide
Physicochemical Property | Target Value | Experimental Value | Impact on CNS Penetration |
---|---|---|---|
Molecular weight (g/mol) | <450 | 220.3 | Optimal passive diffusion [3] [7] |
cLogP | 1–4 | 2.8 | Balances lipid solubility vs. P-gp efflux [3] |
PSA (Ų) | <70 | 35.2 | Minimizes hydrogen bonding capacity [7] |
H-bond donors | ≤2 | 1 | Reduces desolvation energy penalty [3] |
H-bond acceptors | ≤6 | 3 | Limits polar surface area [7] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9